4-Amino-2-bromo-N-cyclobutylbenzamide
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Overview
Description
4-Amino-2-bromo-N-cyclobutylbenzamide: is an organic compound that features a benzamide core substituted with an amino group at the 4-position, a bromine atom at the 2-position, and a cyclobutyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-N-cyclobutylbenzamide typically involves the following steps:
Amination: The amino group at the 4-position can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Cyclobutylation: The cyclobutyl group can be attached to the nitrogen atom of the amide through a nucleophilic substitution reaction using cyclobutylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromo-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, sodium alkoxide, or thiols under appropriate conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen-substituted derivatives.
Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.
Scientific Research Applications
4-Amino-2-bromo-N-cyclobutylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-N-cyclobutylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-Amino-2-bromo-N-cyclopropylbenzamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
4-Amino-2-chloro-N-cyclobutylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-Amino-2-bromo-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness: 4-Amino-2-bromo-N-cyclobutylbenzamide is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-amino-2-bromo-N-cyclobutylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-6-7(13)4-5-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHJGCTPSCEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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